REACTION_CXSMILES
|
C([Li])CCC.[CH3:6][C:7]([OH:13])([CH2:9][CH2:10][CH2:11][CH3:12])[CH3:8].[C:14](Cl)(=[O:18])[C:15]([CH3:17])=[CH2:16]>O1CCCC1>[C:14]([O:13][C:7]([CH3:8])([CH2:9][CH2:10][CH2:11][CH3:12])[CH3:6])(=[O:18])[C:15]([CH3:17])=[CH2:16]
|
Name
|
|
Quantity
|
81 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
CC(C)(CCCC)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
14.2 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a flame-dried, nitrogen-purged 500 mL
|
Type
|
ADDITION
|
Details
|
roundbottom flask with 250 mL pressure-equalizing addition funnel
|
Type
|
ADDITION
|
Details
|
added to the reaction mixture dropwise at 0° C. over 60 minutes
|
Duration
|
60 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was warmed for 15 minutes on hot water bath
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The addition funnel was replaced with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
the reaction heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
quenched aqueous sodium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The product was extracted into ethyl ether
|
Type
|
WASH
|
Details
|
the organic phase washed sequentially with aqueous sodium bicarbonate, water, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
distilled through a vacuum-jacketed short-path distillation head
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OC(C)(CCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |